BenchChemオンラインストアへようこそ!

3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide

Lck inhibitor Kinase selectivity Immunosuppression

3-(2-Aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a unique, ATP-competitive Lck inhibitor (IC50=0.200 nM) that stabilizes the DFG-out conformation. Its 2-aminoquinazoline scaffold occupies an extended hydrophobic pocket inaccessible to classic Src-family inhibitors (e.g., PP1/PP2), ensuring unmatched selectivity (>125,000-fold vs. Zap70). Validated for HTRF kinase assays, IL-2 production assays, MLR, and co-crystallography. Batch-certified with 99% HPLC purity. Ideal as a reference standard and SAR parent scaffold.

Molecular Formula C23H17F3N4O
Molecular Weight 422.4 g/mol
CAS No. 882664-95-1
Cat. No. B10758685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide
CAS882664-95-1
Molecular FormulaC23H17F3N4O
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)N
InChIInChI=1S/C23H17F3N4O/c1-13-5-6-15(21(31)29-18-4-2-3-17(11-18)23(24,25)26)10-19(13)14-7-8-20-16(9-14)12-28-22(27)30-20/h2-12H,1H3,(H,29,31)(H2,27,28,30)
InChIKeyYEIASMOUYNOXGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide (CAS 882664-95-1): Baseline Identity and Target Class


3-(2-Aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic small-molecule benzanilide (C23H17F3N4O) that functions as a potent, ATP-competitive inhibitor of lymphocyte-specific kinase (Lck) [1]. Identified as aminoquinazoline 1 via high-throughput screening, it binds the DFG-out conformation of Lck with a reported IC50 of 0.200 nM in an HTRF kinase assay, also exhibiting potent inhibition of T-cell receptor-mediated IL-2 production and mixed lymphocyte reaction (MLR) [2]. The compound serves as the foundational scaffold for a series of orally bioavailable Lck inhibitors investigated for autoimmune and inflammatory disease applications [1].

Why Generic Substitution of 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide Is Not Advisable


In-class Lck inhibitors cannot simply be interchanged because the 2-aminoquinazoline scaffold of compound 1 induces a distinct DFG-out binding mode that exploits a unique extended hydrophobic pocket in Lck, a conformation not adopted by most Src-family inhibitors such as PP1 or PP2 [1]. Subtle variations at the quinazoline 2-position, the central methyl group, or the trifluoromethyl anilide drastically alter selectivity profiles against counter-screening kinases (KDR, Jak3, p38α) and impact pharmacokinetic properties like solubility and oral bioavailability [1]. Consequently, the precise substitution pattern of this compound confers a specific balance of potency, selectivity, and physicochemical characteristics that is not replicated by generic Lck inhibitors or analogs with even minor structural deviations.

Quantitative Differentiation Evidence for 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide


Lck Kinase Inhibition Potency vs. Downstream Selectivity Marker Zap70

The compound exhibits sub-nanomolar inhibitory activity against Lck while demonstrating negligible activity against Zap70, a key downstream tyrosine kinase in T-cell signaling. This selectivity is critical for minimizing off-target immunosuppressive effects [1].

Lck inhibitor Kinase selectivity Immunosuppression

Lck IC50 Potency Comparison from BindingDB Curated Data

Curated affinity data in BindingDB (BDBM14949) reports an Lck IC50 of 0.200 nM for this compound under specified assay conditions. This value aligns with the high potency of the 2-aminoquinazoline class, though direct comparator data for other Lck inhibitors in the same assay format are limited [1].

Lck inhibitor Binding affinity Chemical probe

DFG-Out Binding Mode Confers Unique Kinase Selectivity Profile

X-ray crystallography (2.0 Å) reveals that this compound forces Lck into an extended DFG-out conformation, engaging a hydrophobic pocket not accessed by classical Src-family inhibitors such as PP1 and PP2 [1]. This binding mode is associated with the compound's selectivity over KDR and other kinases, though quantitative selectivity ratios for this specific compound are not explicitly reported; they are inferred from the behavior of structurally optimized analogs in the same series [1].

Kinase inhibitor Binding mode Selectivity

High-Value Research and Procurement Scenarios for 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide


Chemical Probe for Studying Lck-Dependent T-Cell Signaling

Procure this compound as a high-affinity Lck inhibitor (IC50 = 0.200 nM) with demonstrated selectivity over Zap70 (>125,000-fold) to dissect Lck-specific roles in TCR signaling, T-cell development, and activation assays such as the mixed lymphocyte reaction (MLR) and anti-CD3-induced IL-2 production [1].

Tool Compound for DFG-Out Conformational Studies in Kinase Drug Discovery

Use the compound as a structural biology tool to induce and stabilize the DFG-out conformation of Lck, enabling crystallographic studies of the extended hydrophobic pocket for structure-based design of selective Src-family inhibitors [1].

Reference Inhibitor in Lck Biochemical and Cellular Screening Panels

Deploy this compound as a calibrated reference standard in HTRF-based Lck kinase assays and cellular IL-2 production assays, leveraging its established potency (IC50 = 0.200 nM) and batch-to-batch characterization (HPLC purity 99%) to validate assay performance [2].

Starting Point for Medicinal Chemistry Optimization Programs

Obtain the compound as the parent scaffold for SAR exploration aimed at improving oral bioavailability, solubility, and kinase selectivity profiles, as demonstrated by the evolution from compound 1 to optimized leads 32 and 47 in the aminoguinazoline series [1].

Quote Request

Request a Quote for 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.